2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile” are not explicitly mentioned in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like molecular weight, boiling point, melting point, solubility, and stability. Unfortunately, specific physical and chemical properties of “2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile” are not available .
Scientific Research Applications
Pharmaceutical Synthesis
The compound 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile can be utilized as an intermediate in the synthesis of various pharmaceuticals. For example, a related compound, 3,4-Dimethoxyphenylacetonitrile, is used in the preparation of the muscle relaxant papaverine . This indicates that our compound of interest may also find applications in the synthesis of muscle relaxants or other pharmaceuticals where a dimethoxyphenyl group is required.
Organic Chemistry Research
In organic synthesis, compounds like 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile serve as valuable intermediates for constructing more complex molecules. For instance, it has been used in the synthesis of modified diterpene () nimbidiol, which suggests its potential role in creating novel organic compounds with specific biological activities .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine (a phenethylamine class compound), have been found to exhibit activity as a monoamine oxidase inhibitor . This suggests that 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile may also interact with enzymes like monoamine oxidase.
Mode of Action
For instance, it might bind to the active site of the enzyme monoamine oxidase, inhibiting its activity and leading to an increase in the levels of monoamine neurotransmitters .
Biochemical Pathways
If it acts as a monoamine oxidase inhibitor like 3,4-dimethoxyphenethylamine, it could potentially affect the metabolic pathways of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin .
Pharmacokinetics
Compounds with similar structures are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of monoamine neurotransmitters in the brain, which could have various effects on mood, cognition, and behavior .
Future Directions
The future directions for research on “2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,8-13)9-5-6-10(14-3)11(7-9)15-4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWDSMNBHDNSTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436891 | |
Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile | |
CAS RN |
23023-16-7 | |
Record name | 3,4-Dimethoxy-α,α-dimethylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23023-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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